molecular formula C18H18FN3O3 B5756143 [4-(2-FLUOROPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B5756143
M. Wt: 343.4 g/mol
InChI Key: RXMFBVSPVCWIQU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazinomethanone is a substituted methanone featuring a piperazine ring linked to a 2-fluorophenyl group at the 4-position and a 3-methyl-4-nitrophenyl moiety via a carbonyl bridge. The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13-12-14(6-7-16(13)22(24)25)18(23)21-10-8-20(9-11-21)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMFBVSPVCWIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Biological Activity

The compound 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 305.33 g/mol

This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a nitrophenyl moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 µg/mL to over 64 µg/mL, highlighting their potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of piperazine derivatives has been a focal point in recent research. In vitro studies demonstrated that such compounds could significantly reduce the viability of cancer cell lines, including Caco-2 (colorectal carcinoma) and A549 (lung carcinoma) cells. For example, one study reported that certain derivatives decreased Caco-2 cell viability by approximately 39.8% compared to untreated controls . This suggests that modifications in the structure, such as the introduction of fluorine or nitro groups, may enhance anticancer efficacy.

The mechanisms through which 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Apoptosis Induction : Some derivatives induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Targeting Specific Receptors : Piperazine derivatives often interact with neurotransmitter receptors, influencing cellular signaling pathways that can lead to therapeutic effects.

Study 1: Antimicrobial Evaluation

A study evaluating a series of piperazine derivatives reported that modifications to the phenyl ring significantly impacted antimicrobial activity. The introduction of electron-withdrawing groups like fluorine enhanced activity against Gram-positive bacteria . The study concluded that structural optimization could yield potent antimicrobial agents.

Study 2: Anticancer Activity Against Caco-2 Cells

Another investigation focused on the anticancer properties of piperazine derivatives against Caco-2 cells. It was found that specific substitutions on the piperazine ring improved cytotoxicity, with some compounds achieving an IC50 value lower than 20 µM. The study highlighted the importance of structural diversity in enhancing anticancer activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReferences
AntimicrobialMRSA1 µg/mL
AntimicrobialVRE2 µg/mL
AnticancerCaco-2IC50 < 20 µM
AnticancerA549IC50 > 64 µM

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityExample Compound
Fluorine SubstitutionIncreased potency4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone
Nitro Group AdditionEnhanced cytotoxicityN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

2.1 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 306977-48-0)
  • Molecular Formula : C₁₈H₁₇F₃N₄O₃
  • Molecular Weight : 394.35 g/mol
  • Substituents: Piperazine: 4-Methylpiperazino group. Aromatic System: Pyridine with trifluoromethyl (CF₃) and 4-nitrophenyl groups.
  • The pyridine ring introduces aromatic heterocyclic character, which may alter binding affinity compared to the target’s purely phenyl-based system.
2.2 [4-(tert-Butyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone
  • Substituents: Piperazine: 4-(2-Fluorophenyl)piperazino (shared with the target compound). Aromatic System: 4-tert-Butylphenyl instead of 3-methyl-4-nitrophenyl.
  • Comparison: The tert-butyl group is bulkier and more lipophilic than the nitro-methyl combination, likely reducing solubility in polar solvents.
2.3 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetidinone (CAS 478049-87-5)
  • Molecular Formula : C₂₇H₂₈FN₃O₂
  • Molecular Weight : 445.53 g/mol
  • Substituents: Core Structure: Azetidinone (β-lactam) ring instead of methanone. Aromatic System: 4-Methoxyphenyl (electron-donating) vs. nitro-methylphenyl (electron-withdrawing).
  • Comparison :
    • The β-lactam ring introduces conformational rigidity, which may affect binding to biological targets.
    • The methoxy group’s electron-donating nature contrasts with the nitro group’s electron-withdrawing effects, altering electronic distribution and reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(2-Fluorophenyl)piperazinomethanone (Target) Not reported ~395 (estimated) 2-Fluorophenyl, 3-methyl-4-nitrophenyl
3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone C₁₈H₁₇F₃N₄O₃ 394.35 4-Methylpiperazino, CF₃, pyridine, 4-nitrophenyl
[4-(tert-Butyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone Not reported Not reported 4-tert-Butylphenyl, 4-(2-fluorophenyl)piperazino
3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetidinone C₂₇H₂₈FN₃O₂ 445.53 Azetidinone, 4-methoxyphenyl, 4-(2-fluorophenyl)piperazino

Research Findings and Discussion

  • In contrast, methoxy or tert-butyl groups increase electron density, favoring different reaction pathways.
  • Lipophilicity : Fluorine and trifluoromethyl groups improve lipid solubility, which may enhance blood-brain barrier penetration, a critical factor for CNS-active compounds.
  • Computational Insights : Density Functional Theory (DFT) studies on analogous compounds (e.g., azo dyes) highlight the role of substituents in modulating HOMO-LUMO gaps and charge distribution, which correlate with stability and bioactivity.

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